

Spectral Analysis of 4-Hydroxybenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-hydroxybenzhydrazide

Cat. No.: B196067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-hydroxybenzhydrazide** (Oc1ccccc1C(=O)NHNH2), a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of **4-hydroxybenzhydrazide** reveals characteristic absorption bands corresponding to its key structural features.

Table 1: FTIR Spectral Data of **4-Hydroxybenzhydrazide**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3318	N-H Stretching	-NH ₂ (Amine)
3268	O-H Stretching	Phenolic -OH
3197	N-H Stretching	-NH (Amide)
3005	C-H Stretching	Aromatic C-H
1674	C=O Stretching	Amide I
1622	N-H Bending	Amine
1590, 1467	C=C Stretching	Aromatic Ring
1354	C-N Stretching	Amide III
850	C-H Bending	p-disubstituted benzene

Experimental Protocol:

The FTIR spectrum was obtained using a KBr wafer technique[1]. A small amount of solid **4-hydroxybenzhydrazide** was intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of **4-hydroxybenzhydrazide**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data of **4-Hydroxybenzhydrazide** (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
9.89	Singlet	1H	-	Phenolic -OH
9.44	Singlet	1H	-	Amide -NH
7.65-7.62	Doublet	2H	9.2	Aromatic C-H (ortho to C=O)
6.74-6.72	Doublet	2H	8.4	Aromatic C-H (ortho to -OH)
4.32	Singlet	2H	-	Amine -NH ₂

Experimental Protocol:

A sample of **4-hydroxybenzhydrazide** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer[2]. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data of **4-Hydroxybenzhydrazide** (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
163.2	C=O (Amide)
161.2	C-OH (Aromatic)
130.2	Aromatic C-H (ortho to C=O)
124.4	Aromatic C (ipso to C=O)
115.5	Aromatic C-H (ortho to -OH)

Note: Some aromatic carbon signals may overlap or were not explicitly reported in the cited literature.

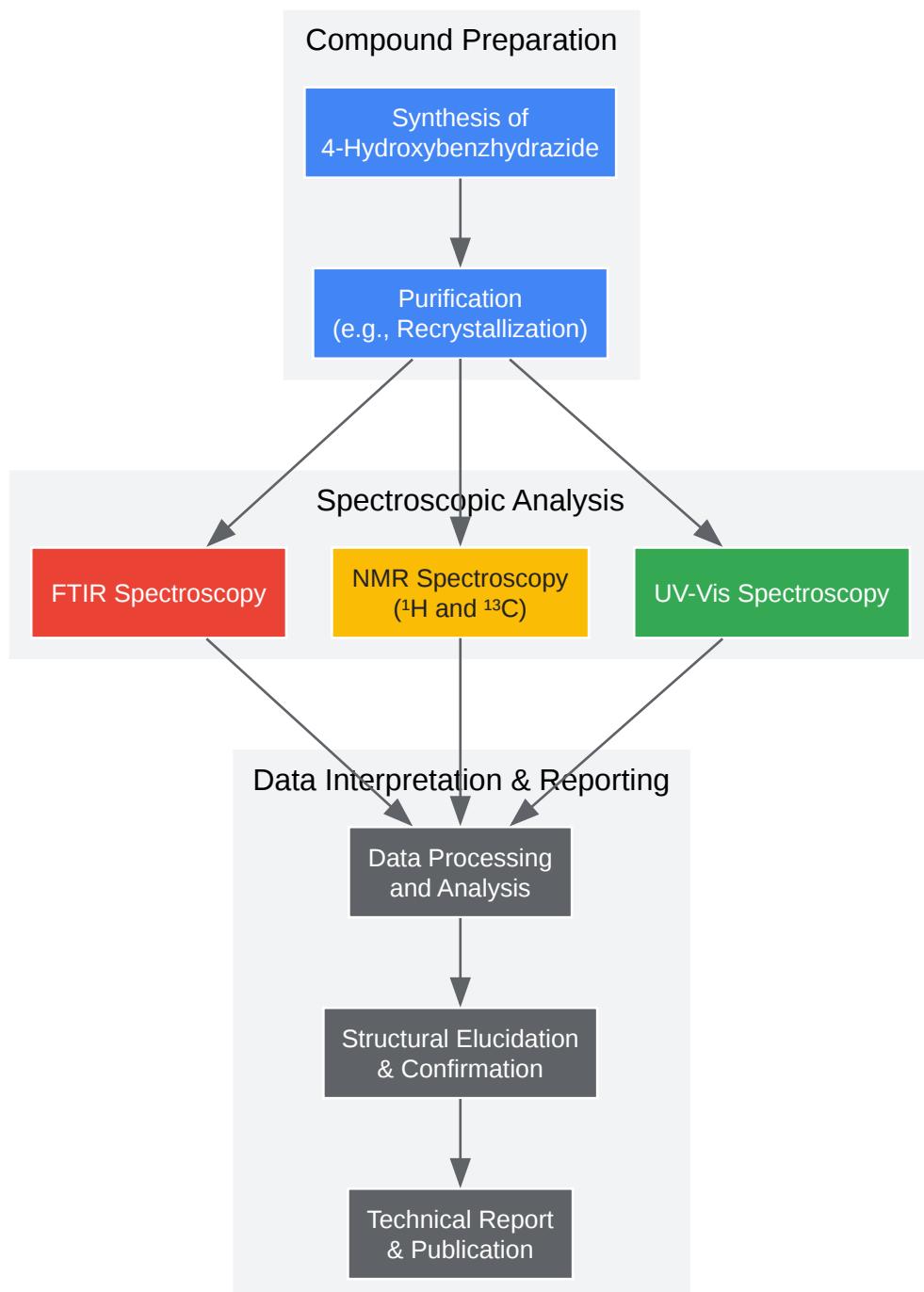
Experimental Protocol:

The ^{13}C NMR spectrum was recorded using the same sample prepared for ^1H NMR spectroscopy. The spectrum was acquired on a 100.52 MHz spectrometer[2]. The solvent peak of DMSO-d₆ (δ = 39.52 ppm) was used as a reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Table 4: UV-Vis Spectral Data of **4-Hydroxybenzhydrazide** (Solvent: Ethanol)


λ_{max} (nm)	Electronic Transition
208	$\pi \rightarrow \pi$
254	$n \rightarrow \pi$

Experimental Protocol:

A dilute solution of **4-hydroxybenzhydrazide** was prepared in ethanol. The UV-Vis spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm[3]. A quartz cuvette with a path length of 1 cm was used, and ethanol served as the blank.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **4-hydroxybenzhydrazide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral analysis of **4-hydroxybenzhydrazide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxybenzoic acid hydrazide | C7H8N2O2 | CID 1742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazone as Inhibitors of Laccase from *Trametes versicolor* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- To cite this document: BenchChem. [Spectral Analysis of 4-Hydroxybenzhydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b196067#spectral-data-of-4-hydroxybenzhydrazide-ftir-nmr-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com